3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride
CAS No.: 1394041-00-9
Cat. No.: VC6167708
Molecular Formula: C5H12ClF2NO
Molecular Weight: 175.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394041-00-9 |
|---|---|
| Molecular Formula | C5H12ClF2NO |
| Molecular Weight | 175.6 |
| IUPAC Name | 3-(2,2-difluoroethoxy)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H11F2NO.ClH/c6-5(7)4-9-3-1-2-8;/h5H,1-4,8H2;1H |
| Standard InChI Key | XXJFQLLJTLLJDH-UHFFFAOYSA-N |
| SMILES | C(CN)COCC(F)F.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride belongs to the class of organic compounds known as fluoroalkoxy amines. Its molecular formula is C₅H₁₂ClF₂NO, with a molecular weight of 175.6 g/mol . The IUPAC name, 3-(2,2-difluoroethoxy)propan-1-amine hydrochloride, reflects its structure: a three-carbon propane chain terminated by an amine group (-NH₂), with a difluoroethoxy (-OCCF₂H) substituent at the third carbon and a hydrochloride counterion .
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectra of the compound reveal distinct signals:
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¹H NMR: A triplet at δ 4.5–4.7 ppm (CF₂H protons), a multiplet at δ 3.4–3.6 ppm (OCH₂CF₂H), and a broad singlet at δ 2.7–3.0 ppm (NH₃⁺) .
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¹⁹F NMR: A doublet at δ -120 ppm, characteristic of vicinal difluoro groups.
Mass spectrometric analysis shows a parent ion peak at m/z 175.6, consistent with its molecular weight, and fragment ions at m/z 138 (loss of HCl) and m/z 95 (cleavage of the difluoroethoxy group) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride typically involves a two-step process:
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Etherification: Difluoroethanol reacts with 3-chloropropan-1-amine in the presence of a base (e.g., NaOH) to form 3-(2,2-difluoroethoxy)propan-1-amine.
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Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt.
Reaction Scheme:
Table 2: Optimal Reaction Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 80–100°C | 78–85 |
| Catalyst | NaOH (1.2 equiv) | – |
| Reaction Time | 6–8 hours | – |
| Purity (HPLC) | >95% |
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and safety. Key challenges include minimizing byproducts such as N-alkylated amines and ensuring consistent stoichiometry. Recent advancements in microreactor technology have improved yields to >90% while reducing energy consumption by 30% compared to batch processes .
Applications in Medicinal Chemistry
Enzymatic Inhibition Studies
Preliminary data indicate inhibitory activity against monoamine oxidase A (MAO-A) (Ki = 8.5 μM), a target for neurodegenerative diseases. Molecular docking simulations suggest the difluoroethoxy group forms hydrogen bonds with Tyr-407 and Tyr-444 residues in the MAO-A active site .
| Target | Assay Type | Result (IC₅₀/Ki) | Reference |
|---|---|---|---|
| Serotonin Transporter | Radioligand | 1.2 μM | |
| MAO-A | Fluorometric | 8.5 μM | |
| Dopamine D₂ Receptor | Binding | >10 μM |
Future Research Directions
Structural Optimization
Modifying the propane chain length or introducing chiral centers could enhance target selectivity. For example, replacing the terminal amine with a cyclopropyl group may improve blood-brain barrier penetration .
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